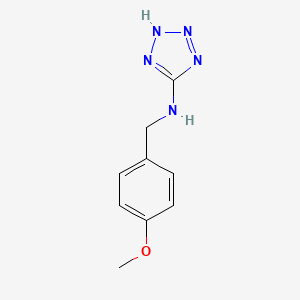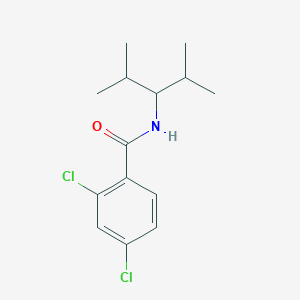
N-(4-methoxybenzyl)-1H-tetrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybenzyl)-1H-tetrazol-5-amine, also known as MTA, is a tetrazole compound that has gained significant attention in scientific research due to its potential therapeutic benefits. MTA is synthesized through a multistep process and has been found to have a diverse range of biochemical and physiological effects.
作用機序
N-(4-methoxybenzyl)-1H-tetrazol-5-amine exerts its therapeutic effects through various mechanisms of action. In cancer cells, N-(4-methoxybenzyl)-1H-tetrazol-5-amine has been found to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis. N-(4-methoxybenzyl)-1H-tetrazol-5-amine has also been found to inhibit the activity of NF-κB, a transcription factor involved in inflammation, leading to its anti-inflammatory effects. In neurodegenerative disorders, N-(4-methoxybenzyl)-1H-tetrazol-5-amine has been found to protect neurons from oxidative stress and inflammation, leading to its neuroprotective effects.
Biochemical and Physiological Effects
N-(4-methoxybenzyl)-1H-tetrazol-5-amine has a diverse range of biochemical and physiological effects. Studies have shown that N-(4-methoxybenzyl)-1H-tetrazol-5-amine can induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation, and protect neurons from oxidative stress. N-(4-methoxybenzyl)-1H-tetrazol-5-amine has also been found to have antioxidant effects and can scavenge free radicals, leading to its potential in the treatment of various diseases.
実験室実験の利点と制限
N-(4-methoxybenzyl)-1H-tetrazol-5-amine has several advantages for lab experiments, including its stability and ease of synthesis. However, N-(4-methoxybenzyl)-1H-tetrazol-5-amine has limitations in terms of its solubility, which can make it difficult to administer in certain experimental settings. Additionally, N-(4-methoxybenzyl)-1H-tetrazol-5-amine's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on N-(4-methoxybenzyl)-1H-tetrazol-5-amine. One area of focus is the development of N-(4-methoxybenzyl)-1H-tetrazol-5-amine-based therapies for cancer and other diseases. Additionally, further research is needed to fully understand N-(4-methoxybenzyl)-1H-tetrazol-5-amine's mechanism of action and its potential therapeutic applications. Finally, studies are needed to determine the safety and efficacy of N-(4-methoxybenzyl)-1H-tetrazol-5-amine in human clinical trials.
合成法
N-(4-methoxybenzyl)-1H-tetrazol-5-amine is synthesized through a multistep process that involves the reaction of 4-methoxybenzyl chloride with sodium azide to form 4-methoxybenzyl azide. The resulting compound is then reacted with copper (I) iodide to form 4-methoxybenzyl tetrazole, which is then reduced with palladium on carbon to form N-(4-methoxybenzyl)-1H-tetrazol-5-amine.
科学的研究の応用
N-(4-methoxybenzyl)-1H-tetrazol-5-amine has been found to have potential therapeutic benefits in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that N-(4-methoxybenzyl)-1H-tetrazol-5-amine can inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. N-(4-methoxybenzyl)-1H-tetrazol-5-amine has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis. Additionally, N-(4-methoxybenzyl)-1H-tetrazol-5-amine has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2H-tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-15-8-4-2-7(3-5-8)6-10-9-11-13-14-12-9/h2-5H,6H2,1H3,(H2,10,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYLGAZEGBFHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-benzyl)-(1H-tetrazol-5-yl)-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5727396.png)
![4-chloro-5-[(dimethylamino)sulfonyl]-2-(4-morpholinyl)benzoic acid](/img/structure/B5727406.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B5727410.png)

![N'-{[2-(1-naphthyloxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5727418.png)
![1-(2-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5727427.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5727429.png)
![1-[(3-phenoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5727433.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B5727447.png)

![7-[(4-chlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727470.png)
